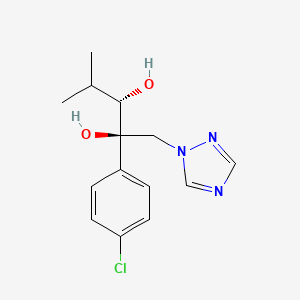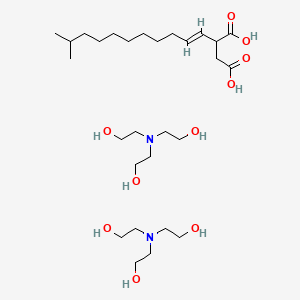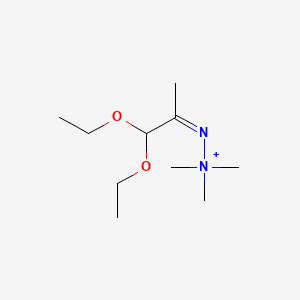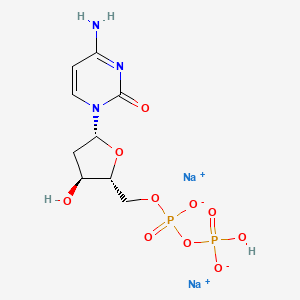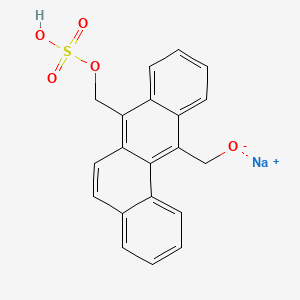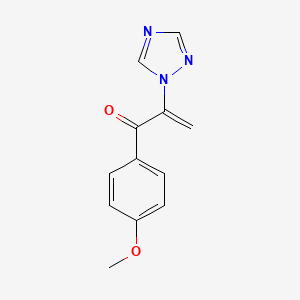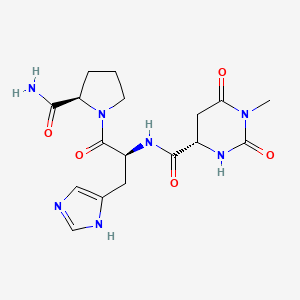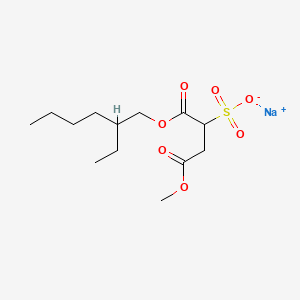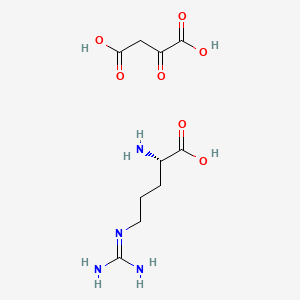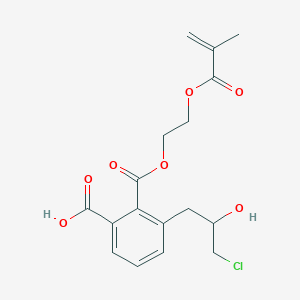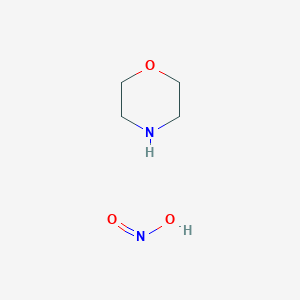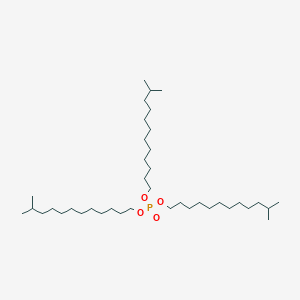
Triisotridecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisotridecyl phosphate is an organic phosphate compound with the chemical formula C₃₉H₈₁O₄P. It is a colorless to pale yellow liquid with low viscosity and low volatility. This compound is known for its excellent oxidation resistance and thermal stability, making it a valuable additive in various industrial applications .
Vorbereitungsmethoden
Triisotridecyl phosphate is typically synthesized through the reaction of isotridecyl alcohol with phosphorus oxychloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C[2][2].
In industrial production, this compound is manufactured by reacting isotridecyl alcohol with phosphorus trichloride in the presence of a catalyst. The reaction is conducted under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Triisotridecyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphate compounds.
Wissenschaftliche Forschungsanwendungen
Triisotridecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in the production of polymers and plastics.
Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments. Its ability to interact with biological molecules makes it useful in studying enzyme kinetics and protein interactions.
Industry: It is widely used as an antioxidant and heat stabilizer in the plastics, rubber, and coatings industries.
Wirkmechanismus
The mechanism of action of triisotridecyl phosphate primarily involves its ability to stabilize free radicals and prevent oxidative degradation. It achieves this by donating electrons to free radicals, thereby neutralizing them and preventing further chain reactions that lead to material degradation. The molecular targets of this compound include reactive oxygen species and other free radicals that can cause oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Triisotridecyl phosphate can be compared with other similar compounds, such as:
Tris(nonylphenyl) phosphite: This compound is also used as an antioxidant and stabilizer in polymers.
Tris(2-ethylhexyl) phosphite: While this compound is effective as a stabilizer, this compound offers superior oxidation resistance and is less prone to hydrolysis.
Triphenyl phosphite: This compound is commonly used as a stabilizer in PVC and other polymers.
Eigenschaften
CAS-Nummer |
95791-33-6 |
|---|---|
Molekularformel |
C39H81O4P |
Molekulargewicht |
645.0 g/mol |
IUPAC-Name |
tris(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C39H81O4P/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-44(40,42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChI-Schlüssel |
YWPBWLPNJHBFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOP(=O)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


